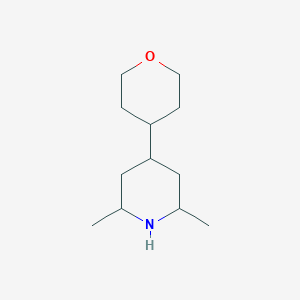
2,6-Dimethyl-4-(oxan-4-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-(oxan-4-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 2 and 6 positions and an oxan-4-yl group at the 4 position of the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(oxan-4-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford enantiomerically enriched 2,6-disubstituted piperidines . Another approach involves the reduction of 2,6-dimethylpyridine (2,6-lutidine) to produce 2,6-dimethylpiperidine, which can then be further functionalized to introduce the oxan-4-yl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methods. The use of multicomponent reactions, hydrogenation, and cyclization processes are common in industrial settings to produce piperidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(oxan-4-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidines, and various substituted piperidine derivatives .
Scientific Research Applications
2,6-Dimethyl-4-(oxan-4-yl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(oxan-4-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The presence of the oxan-4-yl group may enhance the compound’s binding affinity and selectivity towards certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylpiperidine: A closely related compound with similar structural features but lacking the oxan-4-yl group.
Piperidine: The parent compound of the piperidine family, widely used in organic synthesis and medicinal chemistry.
Piperazine: Another heterocyclic compound with structural similarities to piperidine but containing an additional nitrogen atom.
Uniqueness
2,6-Dimethyl-4-(oxan-4-yl)piperidine is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H23NO |
|---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
2,6-dimethyl-4-(oxan-4-yl)piperidine |
InChI |
InChI=1S/C12H23NO/c1-9-7-12(8-10(2)13-9)11-3-5-14-6-4-11/h9-13H,3-8H2,1-2H3 |
InChI Key |
PDKOGBDIEMIECM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(N1)C)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



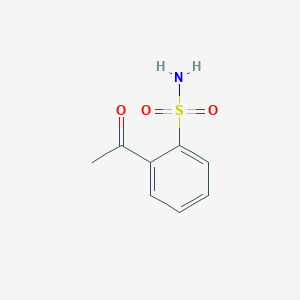
amine](/img/structure/B13286778.png)
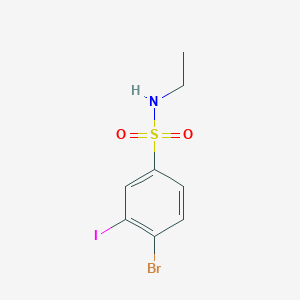
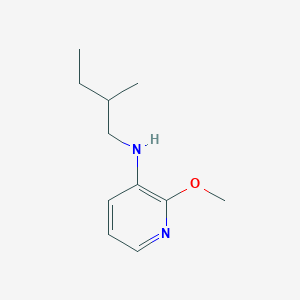
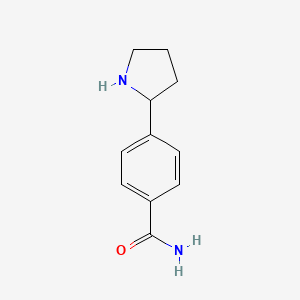

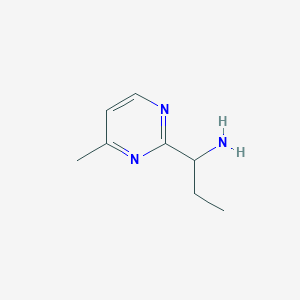
![2-[(But-2-yn-1-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13286800.png)
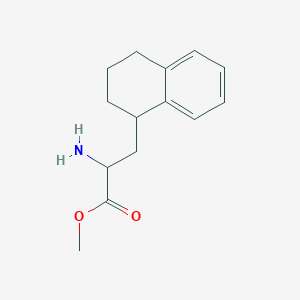
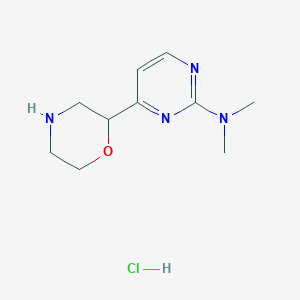
![2-[(2-Fluorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13286812.png)


